molecular formula C18H13Cl3N4O2S B2591616 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide CAS No. 921487-27-6

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No. B2591616
CAS RN: 921487-27-6
M. Wt: 455.74
InChI Key: LMZFFIXUISSPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, DCACT.

Scientific Research Applications

Chemical Structure and Intermolecular Interactions

The chemical structure of compounds similar to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3,5-dichlorophenyl)acetamide has been extensively studied for its unique intermolecular interactions. For instance, the orientation of chlorophenyl rings in relation to the thiazole ring and the formation of chains via C—H⋯O intermolecular interactions have been highlighted, indicating the potential for complex formation and stability in various applications (Saravanan et al., 2016).

Antiproliferative Potential

The antiproliferative properties of thiazol-4-yl derivatives, including those with a chlorophenyl component, have been investigated. These compounds have shown promising cytotoxic activities against human cancer cell lines, suggesting their potential in cancer research and therapy. The specific mechanisms through which these compounds induce apoptosis and inhibit cancer cell growth, such as the modulation of Bax and Bcl-2 proteins, and the inhibition of VEGFR-2 phosphorylation, have been explored, providing insights into their therapeutic applications (Toolabi et al., 2022).

Antibacterial and Antimicrobial Activities

The synthesis of novel thiazolidinone and acetidinone derivatives, which include chlorophenyl groups, has been carried out to explore their antimicrobial potential. These compounds have been screened for activity against various microorganisms, revealing moderate to good antibacterial and antimicrobial efficacy. Such studies contribute to the development of new antibacterial agents to combat resistant strains of bacteria (Mistry et al., 2009).

Synthetic Methodologies and Compound Stability

Research into the synthesis and stability of thiazol-4-yl derivatives, including the investigation of various heterocycles to improve metabolic stability, has been significant. Studies have shown that modifications in the heterocyclic components can lead to compounds with similar in vitro potency and in vivo efficacy while reducing metabolic deacetylation, enhancing their stability and potential for further development (Stec et al., 2011).

Photovoltaic and Photodynamic Applications

The photovoltaic and photodynamic efficiency of benzothiazolinone acetamide analogs has been modeled, showing good light harvesting efficiency and the potential for use in dye-sensitized solar cells (DSSCs). Such studies not only highlight the chemical versatility of these compounds but also their application in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N4O2S/c19-10-1-3-13(4-2-10)23-17(27)25-18-24-15(9-28-18)8-16(26)22-14-6-11(20)5-12(21)7-14/h1-7,9H,8H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZFFIXUISSPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.